N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with significant potential in scientific research. The compound's molecular formula is and its molecular weight is approximately . It is classified as a thioacetamide derivative, which indicates the presence of a thioether functional group attached to an acetamide structure.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its structure, properties, and potential applications in research.
N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide falls under the category of heterocyclic compounds due to the presence of triazole and pyridazine rings in its structure. These types of compounds are often studied for their biological activities and pharmacological potential.
The synthesis of N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, including:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification methods (like recrystallization or chromatography) are crucial for successful synthesis but are often proprietary or detailed in specific research publications .
The molecular structure of N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be represented using various chemical notation systems:
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC
JPRBGQPXDCWXMT-UHFFFAOYSA-N
These notations provide insight into the connectivity and functional groups present within the molecule.
The compound has a melting point that may vary based on purity and specific synthesis methods but typically falls within a defined range for similar compounds. Spectroscopic data (NMR, IR) would provide further insights into functional group identification and structural confirmation.
N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may participate in several chemical reactions:
Technical details on these reactions would depend on experimental conditions and desired outcomes in research applications .
The mechanism of action for N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is primarily associated with its interaction with specific biological targets:
Data from pharmacological studies would provide insights into its efficacy and specificity towards these targets .
Key physical properties of N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide include:
Chemical properties include:
Relevant analyses such as thermal stability tests and reactivity studies would further characterize this compound's chemical behavior under laboratory conditions .
N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has potential applications in various scientific fields:
Continued research will likely uncover more about its potential uses and effectiveness in these areas .
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5